2-Chloroacetamide-d4

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

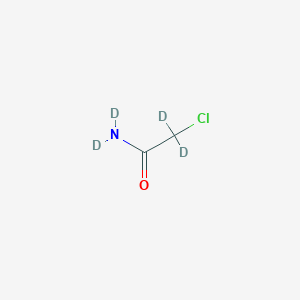

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-N,N,2,2-tetradeuterioacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClNO/c3-1-2(4)5/h1H2,(H2,4,5)/i1D2/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIVSQZSERGHQP-BGOGGDMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)N([2H])[2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90481541 | |

| Record name | Microcide-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122775-20-6 | |

| Record name | Acetamide-N,N,2,2-d4, 2-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122775-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Microcide-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Purity of 2-Chloroacetamide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 2-Chloroacetamide-d4, a deuterated analog of 2-chloroacetamide. This document details the probable synthetic route, methodologies for assessing isotopic enrichment, and presents a logical workflow for its preparation and characterization.

Introduction

This compound (C₂D₄ClNO, CAS No: 122775-20-6) is a stable isotope-labeled compound valuable in various research applications, including as an internal standard in mass spectrometry-based quantification and in mechanistic studies of drug metabolism. The substitution of hydrogen atoms with deuterium provides a distinct mass signature without significantly altering the chemical properties of the molecule, making it an ideal tracer. This guide outlines the essential technical aspects of its synthesis and the rigorous methods required to confirm its isotopic purity.

Synthesis of this compound

The most plausible and established method for the synthesis of this compound is through the ammonolysis of a deuterated chloroacetyl precursor. This approach is analogous to the well-documented synthesis of non-deuterated 2-chloroacetamide. The overall reaction involves the treatment of a deuterated ethyl chloroacetate with deuterated ammonia.

Reaction Scheme:

Key Starting Materials

The successful synthesis of this compound with high isotopic enrichment hinges on the procurement or synthesis of highly deuterated starting materials.

-

Deuterated Chloroacetic Acid or its Ester: Chloroacetic acid-d2 or its corresponding ethyl ester, ethyl chloroacetate-d2, is a critical precursor. These can be synthesized from deuterated acetic acid.

-

Deuterated Ammonia: Ammonia-d3, typically available as a solution in deuterium oxide (D₂O), is the aminating agent.

Experimental Protocol: A Proposed Synthesis

Step 1: Preparation of Ethyl Chloroacetate-d2 (if not commercially available)

A mixture of chloroacetic acid-d2 (1 mole), deuterated ethanol (1.2 moles), and a catalytic amount of concentrated sulfuric acid is refluxed for 4-6 hours. The reaction mixture is then cooled, and the crude ester is separated, washed with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid and catalyst, and finally dried over an anhydrous drying agent (e.g., magnesium sulfate). The pure ethyl chloroacetate-d2 is obtained by fractional distillation.

Step 2: Ammonolysis of Ethyl Chloroacetate-d2

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, ethyl chloroacetate-d2 (1 mole) is cooled to 0-5 °C.

-

A solution of ammonia-d3 in D₂O (25% w/w, 1.2 moles) is added dropwise to the cooled ester with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature.

-

The precipitated this compound is collected by vacuum filtration.

-

The crude product is washed with cold D₂O to remove any remaining salts.

-

The product is then dried in a desiccator or under vacuum to yield the final product.

Table 1: Summary of a Proposed Synthesis Protocol

| Parameter | Value/Description |

| Reactants | Ethyl chloroacetate-d2, Ammonia-d3 in D₂O |

| Solvent | Deuterium oxide (D₂O) |

| Reaction Temperature | 0-10 °C (addition), Room temperature (stirring) |

| Reaction Time | 2-3 hours |

| Purification | Filtration, Washing with cold D₂O, Drying |

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is critical to its application. The primary techniques employed for this analysis are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS, particularly with electrospray ionization (ESI), is a powerful tool for determining the isotopic distribution of a labeled compound.

Experimental Protocol for HRMS Analysis:

-

A dilute solution of the synthesized this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).

-

The solution is infused into the ESI source of a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

-

The mass spectrum is acquired in the appropriate mass range to observe the protonated molecule [M+H]⁺ or other relevant adducts.

-

The relative intensities of the peaks corresponding to the different isotopologues (d0, d1, d2, d3, d4) are measured.

-

The isotopic purity is calculated by determining the percentage of the d4 isotopologue relative to the sum of all isotopologues.

Table 2: Hypothetical Isotopic Distribution Data from HRMS

| Isotopologue | Mass (Da) | Relative Intensity (%) |

| d0 (C₂H₄ClNO) | 93.0087 | 0.1 |

| d1 (C₂H₃DClNO) | 94.0150 | 0.5 |

| d2 (C₂H₂D₂ClNO) | 95.0213 | 1.4 |

| d3 (C₂H₁D₃ClNO) | 96.0276 | 3.0 |

| d4 (C₂D₄ClNO) | 97.0339 | 95.0 |

Note: This is a hypothetical representation. Actual results may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ²H NMR spectroscopy can be used to assess the level of deuteration at specific sites in the molecule.

Experimental Protocol for NMR Analysis:

-

A sample of the synthesized this compound is dissolved in a suitable NMR solvent (e.g., DMSO-d6 or CDCl₃).

-

A ¹H NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the methylene and amine protons confirms successful deuteration.

-

A ²H NMR spectrum can be acquired to directly observe the deuterium signals and confirm their presence at the expected chemical shifts.

-

Quantitative NMR (qNMR) techniques can be employed to determine the isotopic enrichment by comparing the integral of the residual proton signals to an internal standard.

Workflow and Logic Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the synthesis and analysis workflow for this compound.

Caption: Synthesis workflow for this compound.

Caption: Analytical workflow for isotopic purity determination.

Conclusion

The synthesis of this compound is a relatively straightforward process based on established organic chemistry principles, provided that high-quality deuterated starting materials are utilized. Rigorous analytical characterization, primarily through HRMS and NMR, is essential to confirm the isotopic enrichment and overall purity of the final product. This technical guide provides a foundational understanding for researchers and professionals involved in the synthesis and application of stable isotope-labeled compounds.

2-Chloroacetamide-d4: An In-Depth Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the research applications of 2-Chloroacetamide-d4, a deuterated stable isotope-labeled compound. Its primary utility lies in its role as an internal standard for quantitative mass spectrometry assays, offering enhanced accuracy and precision in analytical measurements. This document details its physicochemical properties, its application in analytical methodologies, and provides exemplar experimental protocols.

Introduction to this compound

This compound is the deuterated analog of 2-chloroacetamide, a compound used as a preservative and, in proteomics, as a cysteine alkylating agent.[1][2] The incorporation of four deuterium atoms into the molecule renders it chemically identical to its non-deuterated counterpart but with a distinct, higher mass. This property is fundamental to its application as an internal standard in mass spectrometry-based quantification.[2] Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they co-elute with the analyte of interest and experience similar ionization effects, thus correcting for variations in sample preparation and instrument response.

Physicochemical and Quantitative Data

This compound is a white solid, soluble in solvents such as DMSO and Methanol.[] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂D₄ClNO | [4] |

| Molecular Weight | 97.54 g/mol | [4] |

| CAS Number | 122775-20-6 | [4] |

| Unlabeled CAS Number | 79-07-2 | [1] |

| Isotopic Enrichment | ≥ 99 atom % D | [][5] |

| Melting Point | 117-119 °C | [] |

Note: A complete isotopic distribution profile from a certificate of analysis is not publicly available. The isotopic enrichment indicates the percentage of deuterium atoms at the labeled positions.

Core Research Applications

The primary application of this compound in a research setting is as an internal standard for the accurate quantification of unlabeled 2-chloroacetamide or other structurally similar analytes by isotope dilution mass spectrometry.

Internal Standard in Quantitative Mass Spectrometry

In quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is added to samples at a known concentration.[] By comparing the mass spectrometer's response of the analyte to that of the deuterated internal standard, precise quantification can be achieved, even in complex biological or environmental matrices.[] This is particularly valuable in:

-

Environmental Monitoring: Chloroacetamide herbicides and their degradation products are environmental contaminants.[8][9] Isotope dilution mass spectrometry using this compound as an internal standard would be a robust method for their quantification in soil and water samples.

-

Clinical Mass Spectrometry: For therapeutic drug monitoring or exposure assessment, this compound can be used to quantify chloroacetamide or related compounds in biological fluids.[2]

Stable Isotope-Labeled Inhibitor

This compound is also classified as a stable isotope-labeled inhibitor.[2] Its unlabeled counterpart, 2-chloroacetamide, is known to inhibit very-long-chain fatty acid elongase.[2] In research, the deuterated form could be used in competitive binding assays or to study enzyme kinetics and mechanism of inhibition, where the mass difference allows for the differentiation between the labeled and unlabeled inhibitor.

Experimental Protocols

While a specific, published protocol for the use of this compound as an internal standard is not available, the following is a detailed, adapted methodology for the quantification of 2-chloroacetamide in a biological matrix using LC-MS/MS, based on established methods for the unlabeled compound and general principles of isotope dilution mass spectrometry.

Quantification of 2-Chloroacetamide in Rat Plasma using this compound Internal Standard

This protocol is adapted from a published method for the analysis of chloroacetamide in rat plasma.[10]

4.1.1. Materials

-

2-Chloroacetamide (analyte standard)

-

This compound (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

-

Rat plasma (or other biological matrix)

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

LC-MS/MS system

4.1.2. Preparation of Standard and Internal Standard Stock Solutions

-

Prepare a stock solution of 2-chloroacetamide at 1 mg/mL in methanol.

-

Prepare a stock solution of this compound at 1 mg/mL in methanol.

-

From these stock solutions, prepare working solutions at various concentrations by serial dilution in a 50:50 mixture of acetonitrile and water.

4.1.3. Sample Preparation

-

To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

4.1.4. LC-MS/MS Analysis

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions:

-

2-Chloroacetamide: To be optimized, but based on its structure (MW 93.51), a potential transition would be m/z 94 -> m/z 49.

-

This compound: To be optimized, but based on its structure (MW 97.54), a potential transition would be m/z 98 -> m/z 53.

-

4.1.5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the prepared standard samples.

-

Quantify the concentration of 2-chloroacetamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative LC-MS/MS analysis.

References

- 1. This compound | TRC-C353502-100MG | LGC Standards [lgcstandards.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. This compound (chloroacetamide-d4) | Bacterial | 122775-20-6 | Invivochem [invivochem.com]

- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. LC-APCI-MS/MS Quantification and Topical Bioavailability of Chloroacetamide in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Sources and Applications of 2-Chloroacetamide-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and applications of 2-Chloroacetamide-d4. This deuterated analog of 2-chloroacetamide is a valuable tool in modern analytical and research laboratories, particularly in the field of proteomics and mass spectrometry-based quantitative analysis.

Commercial Availability and Specifications

This compound is available from a range of specialized chemical suppliers. The isotopic enrichment and purity of the product are critical parameters for its effective use as an internal standard and for stable isotope labeling experiments. The following table summarizes the key specifications from prominent commercial sources.

| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Enrichment | Purity |

| LGC Standards | TRC-C353502 | 122775-20-6 | C₂²H₄ClNO | 97.54 | Not specified | Not specified |

| Sapphire Bioscience | TRC-C353502 | 122775-20-6 | C₂D₄ClNO | 97.54 | Not specified | Not specified |

| MedChemExpress | HY-W010629S | 122775-20-6 | C₂D₄ClNO | 97.54 | Not specified | Not specified |

| BOC Sciences | 122775-20-6 | 122775-20-6 | C₂D₄ClNO | 97.54 | 99 atom % D | >99% |

| Santa Cruz Biotechnology | sc-224423 | 122775-20-6 | C₂D₄ClNO | 97.54 | Not specified | Not specified |

| CDN Isotopes | D-0135 | 122775-20-6 | ClCD₂COND₂ | 97.54 | 99 atom % D | Not specified |

Core Application: Quantitative Proteomics

The primary application of this compound lies in quantitative proteomics, where it serves two main purposes:

-

Alkylation of Cysteine Residues: Like its non-deuterated counterpart, 2-chloroacetamide is a sulfhydryl-reactive alkylating agent. It is used to covalently modify the thiol group of cysteine residues in proteins. This process, known as carbamidomethylation, prevents the reformation of disulfide bonds after reduction and ensures that the protein remains in a denatured and linearized state, which is crucial for effective enzymatic digestion and subsequent analysis by mass spectrometry.

-

Stable Isotope Labeling: Due to its deuterium content, this compound can be used as a stable isotope labeling reagent. In a typical quantitative proteomics experiment, one set of samples (e.g., control) can be alkylated with standard 2-chloroacetamide, while another set (e.g., treated) is alkylated with this compound. When the samples are mixed and analyzed by mass spectrometry, the peptides containing cysteine residues will appear as doublets with a mass difference corresponding to the number of deuterium atoms. The ratio of the peak intensities of these doublets allows for the accurate quantification of protein abundance changes between the different experimental conditions.

Experimental Protocol: Quantitative Proteomic Sample Preparation using this compound

This protocol outlines a general workflow for the preparation of protein samples for quantitative analysis using this compound for stable isotope labeling by alkylation.

Materials:

-

Protein samples (e.g., cell lysates, tissue homogenates)

-

Lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5)

-

Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Alkylation agents: 2-Chloroacetamide and this compound

-

Quenching solution (e.g., 50 mM DTT)

-

Digestion enzyme (e.g., Trypsin, Lys-C)

-

Digestion buffer (e.g., 50 mM Ammonium Bicarbonate)

-

Formic acid

-

C18 solid-phase extraction (SPE) cartridges for desalting

Procedure:

-

Protein Extraction and Quantification:

-

Lyse cells or tissues in a suitable lysis buffer to extract total protein.

-

Quantify the protein concentration of each sample using a standard method (e.g., BCA assay).

-

-

Reduction of Disulfide Bonds:

-

To a known amount of protein (e.g., 100 µg) in lysis buffer, add the reducing agent to a final concentration of 10 mM DTT or 5 mM TCEP.

-

Incubate at 56°C for 30 minutes.

-

-

Stable Isotope Alkylation:

-

For the "light" sample (control), add 2-chloroacetamide to a final concentration of 20 mM.

-

For the "heavy" sample (treated), add this compound to a final concentration of 20 mM.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Quenching the Reaction:

-

Add DTT to a final concentration of 50 mM to quench the excess alkylating agent.

-

Incubate for 15 minutes at room temperature.

-

-

Sample Pooling and Buffer Exchange:

-

Combine the "light" and "heavy" labeled samples in a 1:1 ratio based on the initial protein amount.

-

Dilute the sample with digestion buffer to reduce the urea concentration to less than 2 M.

-

-

Enzymatic Digestion:

-

Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w).

-

Incubate overnight at 37°C.

-

-

Desalting and Sample Cleanup:

-

Acidify the digested peptide mixture with formic acid to a final concentration of 0.1%.

-

Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

-

Elute the peptides and dry them under vacuum.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Use appropriate proteomics software to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" isotopic pairs.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in a quantitative proteomics workflow utilizing this compound for stable isotope labeling.

Caption: Quantitative proteomics workflow using stable isotope labeling with this compound.

Synthesis of 2-Chloroacetamide

While this guide focuses on commercial sources, a general synthetic route for the non-deuterated 2-chloroacetamide is well-established and involves the ammonolysis of an ester of chloroacetic acid, such as ethyl chloroacetate.[1] The synthesis of the deuterated analog would require the use of deuterated starting materials.

A typical laboratory-scale synthesis involves reacting ethyl chloroacetate with a chilled aqueous solution of ammonia.[1] The reaction is kept at a low temperature (0-5°C) to minimize side reactions. The product, 2-chloroacetamide, precipitates out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization from water. The synthesis of this compound would follow a similar procedure, utilizing deuterated ammonia and/or deuterated chloroacetic acid derivatives.

References

2-Chloroacetamide-d4 safety data sheet and handling

An In-depth Technical Guide to the Safe Handling of 2-Chloroacetamide-d4

For researchers, scientists, and drug development professionals, the safe handling of deuterated compounds is paramount. This guide provides a comprehensive overview of the safety data and handling procedures for this compound (CAS: 122775-20-6). While specific safety data for the deuterated form is limited, the information presented here is based on the well-documented profile of its non-deuterated parent compound, 2-Chloroacetamide (CAS: 79-07-2), a standard practice for assessing the safety of isotopically labeled compounds.

Chemical and Physical Properties

This compound is the deuterium-labeled version of 2-Chloroacetamide.[1] The primary physical difference is its molecular weight. 2-Chloroacetamide is a colorless to yellow crystalline solid with a characteristic odor.[2][3] It is readily soluble in water.[2]

Table 1: Physical and Chemical Properties

| Property | This compound | 2-Chloroacetamide | Source(s) |

|---|---|---|---|

| CAS Number | 122775-20-6 | 79-07-2 | [2][4] |

| Molecular Formula | C₂D₄ClNO | C₂H₄ClNO | [2][5] |

| Molecular Weight | 97.54 g/mol | 93.51 g/mol | [2][4][5] |

| Appearance | White Solid | Colorless crystals or white fine powder | [2][6] |

| Melting Point | Not Available | 120 °C | [2] |

| Flash Point | Not Available | 170 °C | [2][7] |

| Solubility in Water | Not Available | 90 g/L at 25 °C | [2] |

| Vapor Pressure | Not Available | 0.07 hPa at 20 °C |[2] |

Hazard Identification and Classification

2-Chloroacetamide is classified as a hazardous substance.[8] It is toxic if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[9]

Table 2: GHS Hazard Classification for 2-Chloroacetamide

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child |

| Hazardous to the Aquatic Environment, Acute | 3 | H402: Harmful to aquatic life |

Signal Word: Danger[10]

Hazard Pictograms:

Toxicological Data

Toxicological studies have been conducted on the parent compound, 2-Chloroacetamide. Animal experiments indicate that ingestion of less than 40 grams may be fatal or cause serious health damage to an individual.[8] Chronic exposure may have adverse reproductive effects, as animal studies have shown testicular atrophy at certain concentrations.[11]

Table 3: Acute Toxicity Data for 2-Chloroacetamide

| Test | Species | Route | LD50 Value | Source(s) |

|---|---|---|---|---|

| LD50 | Rat | Oral | 138 mg/kg | [2][12] |

| LD50 | Mouse | Oral | 155 mg/kg | [12] |

| LD50 | Rabbit | Oral | 122 mg/kg | [12] |

| LD50 | Dog | Oral | 31 mg/kg | [11] |

| LC50 | Goldfish | - | 19.8 mg/L, 96 h |[2][13] |

Experimental Protocols and Methodologies

Safe Handling and Storage Protocol

This protocol outlines the essential steps for safely managing this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

Methodology Details:

-

Receiving and Storage : Upon receipt, inspect containers for damage or leaks.[8] Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[8][12] The storage location should be separated from strong oxidants, acids, and bases and should not have drain or sewer access.[7] It should be kept locked up or in an area only accessible to authorized personnel.

-

Engineering Controls : All handling procedures must be conducted in a chemical fume hood to minimize inhalation exposure. Facilities should be equipped with an eyewash station and a safety shower.[12]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear appropriate chemical safety goggles or a face shield.[7][12] Contact lenses should not be worn as they can absorb and concentrate irritants.[8]

-

Skin Protection : Wear chemical-protective gloves (e.g., PVC).[8] Select gloves with a high protection class (breakthrough time >240 minutes) for prolonged contact.[8] A lab coat or overalls should be worn to prevent skin contact.[8][12]

-

Respiratory Protection : If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[8][12]

-

-

Hygiene : Do not eat, drink, or smoke in the handling area.[8][10] Wash hands thoroughly with soap and water after handling the material.[8][12] Contaminated work clothing should be laundered separately before reuse.[8]

Accidental Release and First Aid Protocols

Prompt and correct response to an accidental exposure or spill is critical.

Caption: Emergency response plan for spills and personnel exposure.

Methodology Details:

-

Spill Cleanup :

-

Minor Spills : Remove all ignition sources.[8] Use dry clean-up procedures to avoid generating dust.[8] Sweep up the material and place it in a suitable, labeled container for disposal.[12]

-

Major Spills : Evacuate personnel and move upwind.[8] Wear full body protective clothing with breathing apparatus.[8] Prevent the spillage from entering drains or water courses.[8] Contain the spill with sand, earth, or vermiculite, then collect the recoverable product into labeled containers for disposal.[8]

-

-

First Aid :

-

In case of skin contact : Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[12] Seek immediate medical attention.[9][12]

-

In case of eye contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.[9][12]

-

If inhaled : Move the person to fresh air. If breathing has stopped, provide artificial respiration.[9] Do not use mouth-to-mouth resuscitation.[12] Seek immediate medical attention.[9][12]

-

If swallowed : Do NOT induce vomiting.[9][12] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[12] Seek immediate medical attention.[9][12]

-

Stability and Reactivity

-

Chemical Stability : The compound is stable under normal temperatures and pressures.[12]

-

Conditions to Avoid : Avoid dust generation, excess heat, and incompatible materials.[12] The fine grinding of the solid can create dust clouds that may form an explosive mixture with air.[8]

-

Incompatible Materials : Strong reducing agents, strong acids, strong bases, and strong oxidizing agents.[7][12]

-

Hazardous Decomposition Products : Upon heating or combustion, it may produce toxic and irritating fumes, including chlorine, nitrogen oxides, carbon monoxide, and carbon dioxide.[10][12]

Fire-Fighting Measures

-

Extinguishing Media : Use water spray, foam, dry chemical powder, or carbon dioxide.[8][10]

-

Specific Hazards : The solid is combustible but propagates flame with difficulty.[8] Dust clouds may form an explosive mixture with air.[8] During a fire, irritating and highly toxic gases may be generated.[12]

-

Fire-Fighter Instructions : Wear a self-contained breathing apparatus (SCBA) and full protective gear.[12] Cool fire-exposed containers with a water spray from a protected location.[8] Do not allow firefighting water to enter drains.[10]

Disposal Considerations

Waste material should be treated as hazardous. Dispose of contents and containers in accordance with local, regional, and national regulations.[9] It is recommended to use a licensed professional waste disposal service.[13] One method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[13]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 3. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]

- 4. This compound | C2H4ClNO | CID 12231217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

- 10. chemos.de [chemos.de]

- 11. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. eurofinsus.com [eurofinsus.com]

The Application of Deuterated Chloroacetamide in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated chloroacetamide is a specialized chemical probe that has found significant utility in the fields of proteomics, drug discovery, and chemical biology. As a derivative of the well-established cysteine-alkylating agent chloroacetamide, its deuterated counterpart offers the unique advantage of a stable isotope label. This isotopic signature, introduced by replacing one or more hydrogen atoms with deuterium, provides a distinct mass shift that is readily detectable by mass spectrometry. This characteristic makes deuterated chloroacetamide a powerful tool for quantitative analysis of proteins and for elucidating the mechanisms of covalent drug action. This technical guide provides an in-depth overview of the core research applications of deuterated chloroacetamide, complete with experimental protocols, quantitative data, and workflow visualizations to aid researchers in its effective implementation.

Core Applications

Quantitative Proteomics

In quantitative proteomics, deuterated chloroacetamide is employed as a reagent for stable isotope labeling. By alkylating cysteine residues, it covalently attaches a mass-tagged carbamidomethyl group. In a typical experimental setup, two cell or tissue samples (e.g., control and treated) are lysed and their proteins are reduced to expose cysteine residues. One sample is then treated with non-deuterated ("light") chloroacetamide, while the other is treated with deuterated ("heavy") chloroacetamide. The samples are then combined, digested into peptides, and analyzed by mass spectrometry. The mass difference between the light and heavy labeled peptides allows for the precise relative quantification of protein abundance between the two samples.

Drug Development and Covalent Inhibitor Screening

Deuterated chloroacetamide plays a crucial role in the development of covalent drugs, which form a permanent bond with their target protein. By incorporating a deuterated chloroacetamide warhead into a potential drug molecule, researchers can track its binding to the target protein with high sensitivity using mass spectrometry. This is particularly valuable in fragment-based drug discovery, where small, reactive molecules are screened for their ability to covalently modify a protein of interest. The mass shift introduced by the deuterium label provides unambiguous evidence of covalent bond formation and can be used to determine the specific site of modification on the protein. A notable application is in the screening for inhibitors of protein-protein interactions, such as the TEAD-YAP1 interaction in the Hippo signaling pathway, a key target in cancer therapy[1][2][3][4].

Chemical Probe for Cysteine Reactivity Profiling

The reactivity of cysteine residues within a protein is highly dependent on their local chemical environment. Deuterated chloroacetamide can be used as a chemical probe to profile the reactivity of cysteines across the proteome. By treating a complex protein mixture with deuterated chloroacetamide and analyzing the resulting labeled peptides by mass spectrometry, researchers can identify which cysteines are accessible and reactive. This information is valuable for identifying functionally important cysteine residues that may be involved in catalysis, regulation, or drug binding.

Quantitative Data

The following tables summarize key quantitative data relevant to the use of deuterated chloroacetamide.

Table 1: Mass Shifts of Deuterated Chloroacetamide Reagents

| Reagent | Chemical Formula | Monoisotopic Mass (Da) | Mass Shift upon Alkylation (Da) |

| Chloroacetamide (Light) | C₂H₄ClNO | 93.0032 | 57.0215 |

| Chloroacetamide-d2 | C₂H₂D₂ClNO | 95.0158 | 59.0340 |

| Chloroacetamide-d4 | C₂D₄ClNO | 97.0283 | 61.0465 |

Note: The mass shift corresponds to the addition of the carbamidomethyl group to a cysteine residue.

Table 2: Comparison of Cysteine Alkylating Agents

| Reagent | Reactivity | Specificity | Side Reactions |

| Iodoacetamide | High | Moderate | Alkylation of Met, His, Lys; Methionine oxidation[5] |

| Chloroacetamide | Moderate | High | Fewer off-target reactions compared to iodoacetamide [5] |

| Acrylamide | Lower | High | Michael addition to Cys |

| N-ethylmaleimide | High | High | Can undergo hydrolysis |

Experimental Protocols

Protocol 1: Quantitative Proteomic Analysis using Deuterated Chloroacetamide

This protocol outlines a general workflow for a quantitative proteomics experiment using "light" and "heavy" chloroacetamide.

1. Sample Preparation:

- Lyse two cell or tissue samples (e.g., control and treated) in a suitable lysis buffer (e.g., 8 M urea, 100 mM Tris-HCl pH 8.5).

- Determine protein concentration for each sample using a standard protein assay (e.g., BCA assay).

2. Reduction and Alkylation:

- Take equal amounts of protein from each sample (e.g., 100 µg).

- Reduce disulfide bonds by adding a reducing agent such as TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 10 mM and incubating at 37°C for 30 minutes.

- For the "light" sample, add non-deuterated chloroacetamide to a final concentration of 40 mM.

- For the "heavy" sample, add deuterated chloroacetamide (e.g., chloroacetamide-d4) to a final concentration of 40 mM.

- Incubate both samples in the dark at room temperature for 30 minutes.

3. Sample Pooling and Digestion:

- Combine the "light" and "heavy" labeled samples.

- Dilute the pooled sample with 100 mM Tris-HCl pH 8.5 to reduce the urea concentration to less than 2 M.

- Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

4. Peptide Cleanup and Mass Spectrometry Analysis:

- Acidify the digest with formic acid to a final concentration of 1%.

- Desalt the peptides using a C18 solid-phase extraction cartridge.

- Elute the peptides and dry them under vacuum.

- Reconstitute the peptides in a suitable solvent (e.g., 0.1% formic acid in water) and analyze by LC-MS/MS.

5. Data Analysis:

- Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the "light" and "heavy" labeled peptides.

- Calculate the protein abundance ratios based on the intensities of the corresponding peptide pairs.

Protocol 2: Screening for Covalent Inhibitors

This protocol describes a method for screening a library of chloroacetamide-containing compounds for covalent binding to a target protein.

1. Protein Incubation:

- Incubate the purified target protein with each compound from the chloroacetamide library at a defined concentration (e.g., 10 µM) in a suitable buffer (e.g., PBS) for a set time (e.g., 1 hour) at room temperature.

2. Removal of Unbound Compound:

- Remove excess, unbound compound using a desalting column or buffer exchange.

3. Mass Spectrometry Analysis:

- Analyze the protein-compound mixture by intact protein mass spectrometry to detect the mass shift corresponding to the covalent adduction of the compound to the protein.

4. Identification of Modification Site (Optional):

- For positive hits, digest the modified protein with a protease (e.g., trypsin).

- Analyze the resulting peptides by LC-MS/MS to identify the specific peptide and cysteine residue that was modified.

Mandatory Visualizations

References

- 1. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Label-free quantitative proteomic analysis of the YAP/TAZ interactome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Proteomics of the Root of Transgenic Wheat Expressing TaBWPR-1.2 Genes in Response to Waterlogging - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-Chloroacetamide-d4 in Quantitative Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of quantitative proteomics, precise and accurate measurement of protein abundance is paramount. Stable isotope labeling coupled with mass spectrometry has become a powerful strategy for achieving this. 2-Chloroacetamide-d4 (d4-CAA) is a deuterated analog of the common alkylating agent 2-chloroacetamide (CAA). It offers a cost-effective and straightforward method for introducing a stable isotope label into cysteine-containing peptides. This allows for the relative quantification of proteins between different samples by comparing the mass spectrometric signal intensities of the light (unlabeled) and heavy (deuterated) peptide pairs.

This document provides detailed application notes and protocols for the use of this compound in quantitative proteomics workflows. It is intended for researchers, scientists, and drug development professionals familiar with protein mass spectrometry.

Principle of the Method

The workflow involves labeling two different protein samples with either the light (2-Chloroacetamide) or heavy (this compound) reagent. After labeling, the samples are combined, digested into peptides, and analyzed by LC-MS/MS. The four deuterium atoms in d4-CAA introduce a 4 Dalton mass shift for each labeled cysteine residue in a peptide, allowing for the differentiation and relative quantification of the peptides from the two samples.

Key Advantages of this compound Labeling

-

Specificity: 2-Chloroacetamide is known to have a higher specificity for cysteine residues compared to iodoacetamide, resulting in fewer off-target modifications.[1][2][3]

-

Cost-Effective: Compared to some other isotopic labeling strategies, the synthesis and use of deuterated small molecule reagents can be more economical.

-

Versatility: This method can be applied to a wide range of sample types, including cell lysates, tissues, and affinity-purified protein complexes.

Potential Considerations

-

Methionine Oxidation: A known side reaction of 2-chloroacetamide is the oxidation of methionine residues, which occurs at a higher rate than with iodoacetamide.[1][2][4] This should be considered during data analysis by setting methionine oxidation as a variable modification.

-

Incomplete Labeling: As with any labeling strategy, ensuring complete alkylation of all cysteine residues is critical for accurate quantification. The protocol should be optimized to maximize labeling efficiency.

Data Presentation

The following tables summarize expected quantitative data based on comparative studies of 2-chloroacetamide (CAA) and iodoacetamide (IAA). This data provides a baseline for the performance of this compound relative to its light counterpart and other common alkylating agents.

Table 1: Comparison of Alkylation Efficiency and Off-Target Modifications

| Feature | 2-Chloroacetamide (CAA) | Iodoacetamide (IAA) | Reference(s) |

| Cysteine Alkylation Efficiency | ~97% | ~99% | [5] |

| Methionine Oxidation | Up to 40% | 2-5% | [1][2][4] |

| N-terminal Alkylation | Lower | Higher | [1][2] |

| Other Off-Target Alkylations | Lower | Higher | [1][2][6] |

Table 2: Expected Mass Shifts for Labeled Peptides

| Reagent | Cysteine Modification | Mass Shift (monoisotopic) |

| 2-Chloroacetamide (light) | Carbamidomethyl | +57.021 Da |

| This compound (heavy) | Carbamidomethyl-d4 | +61.046 Da |

Experimental Protocols

I. Synthesis of this compound

While commercially available from vendors like BOC Sciences, this compound can be synthesized.[] The synthesis of the unlabeled form involves the aminolysis of ethyl chloroacetate with ammonia.[8] A similar principle can be applied using deuterated precursors. A general synthetic approach is outlined below:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, combine ethyl chloroacetate-d2 (or a similarly deuterated precursor) with a chilled solution of deuterated ammonia in an appropriate solvent.

-

Reaction: Stir the mixture vigorously while maintaining a low temperature (0-5 °C) to minimize side reactions.

-

Workup: After the reaction is complete, the product can be isolated by filtration and washed with cold water to remove any salts.

-

Purification: The crude product can be further purified by recrystallization from water.

II. Protein Sample Preparation and Labeling

This protocol is a general guideline and may require optimization for specific sample types.

-

Protein Extraction: Lyse cells or tissues in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

-

Reduction: For each sample (e.g., 100 µg of protein), add dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

-

Alkylation (Labeling):

-

Cool the samples to room temperature.

-

To one sample, add a freshly prepared solution of 2-Chloroacetamide (light) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5) to a final concentration of 40 mM.

-

To the other sample, add a freshly prepared solution of this compound (heavy) to the same final concentration.

-

Incubate both samples in the dark at room temperature for 30 minutes.

-

-

Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

-

Sample Combination: Combine the light and heavy labeled samples at a 1:1 protein ratio.

-

Protein Digestion:

-

Dilute the combined sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to less than 2 M.

-

Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

-

Peptide Desalting: Acidify the digest with formic acid to a final concentration of 1% and desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.

-

LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS using a data-dependent or data-independent acquisition method.

Visualizations

Experimental Workflow

Caption: A typical experimental workflow for quantitative proteomics using this compound.

Signaling Pathway Example: Redox Regulation of EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer. The activity of key proteins in this pathway, including EGFR itself and protein tyrosine phosphatases (PTPs) like PTP1B, is modulated by the redox state of specific cysteine residues.[9][10][11][12] Alkylating agents can be used to probe the reactivity and functional importance of these cysteines.

Caption: EGFR signaling pathway with key redox-sensitive cysteine residues susceptible to alkylation.

References

- 1. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 8. google.com [google.com]

- 9. Redox regulation of epidermal growth factor receptor signaling through cysteine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of 2-Chloroacetamide-d4 in Pesticide Residue Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-Chloroacetamide-d4 as an internal standard in the quantitative analysis of chloroacetamide herbicide residues in food and environmental samples. The methodologies described herein leverage the principles of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Chloroacetamide herbicides, such as propachlor, dimethenamid, and alachlor, are widely used in agriculture to control grasses and broadleaf weeds.[1] Regulatory bodies worldwide mandate the monitoring of their residues in food and environmental matrices to ensure consumer safety.[2] The use of stable isotope-labeled internal standards, such as this compound, is a crucial component of robust analytical methods, as they compensate for matrix effects and variations during sample preparation and analysis, leading to more accurate and precise quantification.[3]

This compound is the deuterated analog of 2-Chloroacetamide and serves as an ideal internal standard for the analysis of chloroacetamide pesticides due to its similar chemical and physical properties to the target analytes.[4] Its use in conjunction with mass spectrometry allows for reliable quantification by correcting for analyte losses during extraction and potential ionization suppression or enhancement.

Experimental Protocols

QuEChERS Sample Preparation

This protocol outlines a modified QuEChERS method suitable for the extraction of chloroacetamide herbicide residues from various food matrices.

Materials:

-

Homogenized sample (e.g., fruits, vegetables, soil)

-

Acetonitrile (ACN), HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄

-

This compound internal standard solution (10 µg/mL in ACN)

-

Centrifuge capable of 4000 rpm

-

50 mL polypropylene centrifuge tubes

Procedure:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add 100 µL of the 10 µg/mL this compound internal standard solution.

-

Cap the tube and shake vigorously for 1 minute.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Immediately shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the upper acetonitrile layer to a d-SPE tube containing 150 mg PSA and 900 mg MgSO₄.

-

Shake vigorously for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-

The resulting supernatant is ready for GC-MS/MS or LC-MS/MS analysis.

Figure 1: QuEChERS workflow for pesticide residue analysis.

GC-MS/MS Analysis

This method is suitable for the analysis of volatile and semi-volatile chloroacetamide herbicides.

Instrumentation:

-

Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS)

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

GC Conditions:

| Parameter | Value |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min |

| Oven Program | Start at 70°C (hold 2 min), ramp to 150°C at 25°C/min, then to 280°C at 10°C/min (hold 5 min) |

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

The following table provides proposed MRM transitions for target analytes and the internal standard. These transitions are derived from the fragmentation pattern of 2-Chloroacetamide observed in the NIST mass spectral library and are expected to be similar for related chloroacetamide pesticides.[5][6]

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Propachlor | 211 | 176 | 134 |

| Dimethenamid | 275 | 188 | 156 |

| 2-Chloroacetamide | 93 | 49 | 44 |

| This compound (IS) | 97 | 51 | 46 |

Note: The optimal collision energies for these transitions should be determined empirically on the specific instrument being used.

LC-MS/MS Analysis

This method is suitable for the analysis of a broader range of chloroacetamide herbicides, including those that are less volatile or thermally labile.

Instrumentation:

-

Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

LC Conditions:

| Parameter | Value |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

The following table provides proposed MRM transitions for target analytes and the internal standard in positive electrospray ionization (ESI+) mode.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Propachlor | 212 [M+H]⁺ | 176 | 134 |

| Dimethenamid | 276 [M+H]⁺ | 188 | 156 |

| 2-Chloroacetamide | 94 [M+H]⁺ | 76 | 49 |

| This compound (IS) | 98 [M+H]⁺ | 78 | 51 |

Note: As with the GC-MS/MS method, the optimal collision energies for these transitions should be determined empirically.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data to illustrate the expected performance of the described methods. These values are based on typical performance characteristics of similar pesticide residue analysis methods.[7][8]

Table 1: Method Validation Data for Chloroacetamide Herbicides in a Fruit Matrix (e.g., Apple)

| Analyte | Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) | Limit of Detection (LOD) (µg/kg) | Limit of Quantitation (LOQ) (µg/kg) |

| Propachlor | 10 | 95 | 8 | 1 | 5 |

| 50 | 98 | 6 | |||

| Dimethenamid | 10 | 92 | 9 | 2 | 5 |

| 50 | 96 | 7 |

Table 2: Internal Standard Performance

| Internal Standard | Matrix | Mean Recovery (%) | RSD (%) |

| This compound | Apple | 97 | 5 |

| Spinach | 94 | 7 | |

| Soil | 91 | 9 |

Signaling Pathways and Logical Relationships

The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship in this analytical approach.

Figure 2: Isotope dilution mass spectrometry principle.

Conclusion

The presented application notes and protocols provide a robust framework for the quantitative analysis of chloroacetamide herbicide residues using this compound as an internal standard. The combination of the QuEChERS sample preparation method with either GC-MS/MS or LC-MS/MS offers a sensitive, accurate, and reliable approach for monitoring these pesticides in various matrices. The use of a deuterated internal standard is essential for mitigating matrix effects and ensuring high-quality data that meets regulatory requirements. Researchers, scientists, and drug development professionals can adapt and validate these methods for their specific applications.

References

- 1. Chloroacetamide | 79-07-2 [chemicalbook.com]

- 2. 2-Chloroacetamide - information sheet - Canada.ca [canada.ca]

- 3. Acetamide, 2-chloro- [webbook.nist.gov]

- 4. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acetamide, 2-chloro- [webbook.nist.gov]

- 6. Acetamide, 2-chloro- [webbook.nist.gov]

- 7. eurl-pesticides.eu [eurl-pesticides.eu]

- 8. lcms.labrulez.com [lcms.labrulez.com]

LC-MS Method Development for Quantitative Analysis Using 2-Chloroacetamide-d4 as an Internal Standard

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the development of a robust and reliable liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of small polar molecules, utilizing 2-Chloroacetamide-d4 as an internal standard. This method is particularly applicable for the analysis of analytes like acrylamide and chloroacetamide in complex matrices such as food and biological fluids.

Introduction

Accurate quantification of small molecules in complex matrices is a critical aspect of drug development, food safety, and environmental monitoring. The use of a stable isotope-labeled internal standard is a widely accepted approach to improve the accuracy and precision of quantitative LC-MS assays.[1] this compound, a deuterated analog of 2-chloroacetamide, serves as an ideal internal standard for the analysis of its non-labeled counterpart and other structurally similar small polar compounds. Its use helps to compensate for variations in sample preparation, injection volume, chromatographic retention, and ionization efficiency.[1]

This application note details a complete LC-MS/MS method, including sample preparation, chromatographic separation, and mass spectrometric detection, and presents typical quantitative performance data.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol involving protein precipitation followed by solid-phase extraction (SPE) is described below. This procedure is suitable for a variety of matrices, including plasma and food homogenates.

Materials:

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, deionized

-

This compound internal standard stock solution (1 µg/mL in MeOH)

-

SPE cartridges (e.g., C18, 100 mg, 1 mL)

Procedure:

-

Sample Aliquoting: Take 100 µL of the sample (e.g., plasma, food extract) in a microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the 1 µg/mL this compound internal standard solution to the sample.

-

Protein Precipitation: Add 400 µL of cold acetonitrile to the sample, vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of 0.1% formic acid in water.

-

SPE Cleanup:

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

-

Load the reconstituted sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

-

Final Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Analysis: Transfer the final sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Instrumentation:

-

HPLC system capable of binary gradient elution

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2-Chloroacetamide | 94.0 | 44.1 | 15 |

| This compound | 98.0 | 46.1 | 15 |

Quantitative Data Summary

The following tables summarize the typical quantitative performance of the LC-MS/MS method for the analysis of 2-Chloroacetamide using this compound as an internal standard.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | r² | Weighting |

| 2-Chloroacetamide | 1 - 1000 | > 0.995 | 1/x |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |

| LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| Low | 3 | < 10 | < 10 | 90 - 110 |

| Mid | 100 | < 10 | < 10 | 90 - 110 |

| High | 800 | < 10 | < 10 | 90 - 110 |

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| 2-Chloroacetamide | 85 - 95 | 90 - 110 |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantitative analysis of small molecules using this compound.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and reliable approach for the quantitative analysis of 2-Chloroacetamide and structurally related small polar molecules in complex matrices. The detailed protocol and performance data serve as a valuable resource for researchers and scientists in various fields, enabling them to develop and validate high-quality analytical methods. The use of a stable isotope-labeled internal standard is crucial for achieving the accuracy and precision required in regulated environments.

References

Application Notes and Protocols for 2-Chloroacetamide-d4 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Chloroacetamide-d4 in pharmacokinetic (PK) research. Detailed protocols for its application as an internal standard in bioanalytical assays are also presented.

Application Notes

This compound is the deuterium-labeled version of 2-Chloroacetamide.[1][2] In the realm of pharmacokinetics, its primary and most critical application is as an internal standard (IS) for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[3][4] Stable isotope-labeled (SIL) compounds like this compound are considered the gold standard for internal standards in LC-MS-based bioanalysis due to their ability to provide the highest accuracy and precision.

Key Applications:

-

Internal Standard in Bioanalytical Methods: The key advantage of using a deuterated internal standard is that it co-elutes with the analyte (the non-deuterated drug) and experiences similar ionization suppression or enhancement effects in the mass spectrometer.[4] This allows for accurate correction of variations that can occur during sample preparation, injection, and analysis, leading to more reliable and reproducible quantification of the drug in biological matrices such as plasma, blood, and urine.[4][]

-

Pharmacokinetic/Toxicokinetic (PK/TK) Studies: By enabling robust and accurate quantification of a drug, this compound as an internal standard is crucial for delineating the absorption, distribution, metabolism, and excretion (ADME) profiles of the corresponding non-labeled drug.

-

Bioequivalence (BE) Studies: BE studies, which compare the pharmacokinetics of a generic drug to its brand-name counterpart, rely on highly precise bioanalytical methods. The use of a deuterated internal standard like this compound is highly recommended by regulatory agencies to ensure the reliability of these studies.[3]

-

Drug Metabolism Studies: While less common for this specific molecule, deuterated compounds can also be used to investigate the metabolic pathways of a drug. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a "deuterium isotope effect." This effect can slow down metabolism at the site of deuteration, helping to identify metabolic soft spots in a molecule and potentially leading to the development of drugs with improved pharmacokinetic profiles.[1][2]

Advantages of Using this compound as an Internal Standard:

-

Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to the non-labeled 2-Chloroacetamide, ensuring it behaves similarly during sample extraction and chromatographic separation.

-

Co-elution with Analyte: It typically co-elutes with the analyte, providing the best possible correction for matrix effects and instrumental variability.

-

Mass Differentiation: The mass difference between the deuterated and non-deuterated forms is easily resolved by a mass spectrometer, allowing for simultaneous detection without interference.

-

Improved Data Quality: The use of a stable isotope-labeled internal standard significantly enhances the accuracy, precision, and robustness of bioanalytical methods.[]

Pharmacokinetic Data of 2-Chloroacetamide (Non-Deuterated)

Currently, there is no publicly available pharmacokinetic data specifically for this compound. The primary role of this compound is as an internal standard, and as such, its own pharmacokinetic profile is not typically investigated. However, the pharmacokinetic parameters of the non-deuterated form, 2-Chloroacetamide, have been studied in rats and can serve as a reference.

It is important to note that deuteration can potentially alter the pharmacokinetics of a compound due to the kinetic isotope effect, which may decrease the rate of metabolism and consequently affect clearance and half-life.

Table 1: Pharmacokinetic Parameters of 2-Chloroacetamide in Rats Following Intravenous (IV) Administration [6]

| Parameter | 0.5 mg/kg Dose | 2 mg/kg Dose |

| Elimination Half-Life (t½) | 26.6 min | 30.5 min |

| Clearance (CL) | 57.3 mL/min/kg | 53.9 mL/min/kg |

| Volume of Distribution (Vd) | Not Reported | Not Reported |

| Area Under the Curve (AUC) | Not Reported | Not Reported |

Table 2: Bioavailability of 2-Chloroacetamide in Rats Following Topical Application [6]

| Formulation | Dose | Bioavailability |

| Emulsion | 7.02 mg/kg | 53.5% |

| Lotion | 7.02 mg/kg | 48.3% |

Experimental Protocols

Protocol 1: Quantification of 2-Chloroacetamide in Rat Plasma using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a typical procedure for the quantification of 2-Chloroacetamide in rat plasma for a pharmacokinetic study.

1. Materials and Reagents:

-

2-Chloroacetamide (analyte)

-

This compound (internal standard)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Rat plasma (blank)

-

Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

2. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-Chloroacetamide in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of rat plasma (calibration standard, quality control sample, or unknown study sample) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

-

Vortex mix for 1 minute to precipitate plasma proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Representative):

-

LC System: A suitable UHPLC or HPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate the analyte from endogenous plasma components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions:

-

2-Chloroacetamide: To be determined by infusion and optimization.

-

This compound: To be determined by infusion and optimization (typically parent ion +4 Da).

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Use a weighted linear regression to fit the calibration curve.

-

Quantify the concentration of 2-Chloroacetamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Workflow for bioanalysis using this compound.

Caption: Role of deuterated IS in quantitative bioanalysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (chloroacetamide-d4) | Bacterial | 122775-20-6 | Invivochem [invivochem.com]

- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. texilajournal.com [texilajournal.com]

- 6. LC-APCI-MS/MS Quantification and Topical Bioavailability of Chloroacetamide in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Thiols using 2-Chloroacetamide-d4 and HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the derivatization and quantification of low-molecular-weight thiols, such as cysteine and glutathione, in biological samples using 2-Chloroacetamide-d4 followed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The use of a deuterated derivatizing agent allows for stable isotope dilution analysis, providing high accuracy and precision by correcting for matrix effects and variations in sample preparation. This method is particularly suited for applications in clinical research, drug development, and studies on oxidative stress where accurate measurement of thiol redox status is crucial.

Introduction

Thiols, particularly cysteine and glutathione, are critical molecules involved in numerous physiological processes, including antioxidant defense, detoxification, and protein function. Their quantification in biological matrices is essential for understanding disease mechanisms and for the development of new therapeutics. However, the inherent reactivity of the thiol group makes these compounds prone to oxidation during sample handling and analysis, leading to inaccurate measurements.

To overcome this challenge, a derivatization step is employed to stabilize the thiol group. Alkylating agents, such as haloacetamides, are commonly used for this purpose. 2-Chloroacetamide reacts specifically with the thiolate anion of cysteine residues and other low-molecular-weight thiols to form a stable thioether bond. This application note describes a method utilizing this compound, a deuterated analog, for the derivatization of thiols. The incorporation of a stable isotope label enables the use of the derivatized endogenous thiols as their own internal standards when analyzed by mass spectrometry, a technique that offers high selectivity and sensitivity.

Chemical Reaction

The derivatization reaction involves the nucleophilic attack of the thiolate anion on the electrophilic carbon of this compound, resulting in the formation of a stable S-carboxamidomethyl-d4 derivative and the displacement of the chloride ion. The reaction is pH-dependent, with optimal rates achieved at a pH above the pKa of the thiol group to ensure the presence of the reactive thiolate anion.

Caption: Derivatization of a thiol with this compound.

Experimental Protocols

Materials and Reagents

-

Cysteine hydrochloride monohydrate (Sigma-Aldrich)

-

Glutathione (reduced form) (Sigma-Aldrich)

-

This compound (CDN Isotopes)

-

Ammonium bicarbonate (Sigma-Aldrich)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (Sigma-Aldrich)

-

Formic acid, LC-MS grade (Fisher Scientific)

-

Acetonitrile, LC-MS grade (Fisher Scientific)

-

Water, LC-MS grade (Fisher Scientific)

-

Biological matrix (e.g., human plasma, cell lysate)

Protocol 1: Sample Preparation and Derivatization

1. Standard and Quality Control (QC) Sample Preparation:

- Prepare stock solutions of cysteine and glutathione (1 mg/mL) in 0.1 M HCl.

- Prepare working standard solutions by serial dilution of the stock solutions with water.

- Prepare QC samples by spiking known concentrations of cysteine and glutathione into the biological matrix.

2. Sample Pre-treatment:

- Thaw biological samples (e.g., plasma, cell lysate) on ice.

- To prevent oxidation, it is crucial to perform the derivatization step as quickly as possible after sample thawing.

3. Derivatization Procedure:

- To 100 µL of sample (standard, QC, or unknown), add 100 µL of 100 mM ammonium bicarbonate buffer (pH ~8.5).

- Add 20 µL of 100 mM this compound in water.

- Vortex briefly and incubate at 37°C for 30 minutes in the dark.

- To quench the reaction, add 20 µL of 5% formic acid.

- For protein precipitation, add 400 µL of ice-cold acetonitrile.

- Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to an HPLC vial for analysis.

Note: For the analysis of total thiols (reduced + oxidized), a reduction step is required before derivatization. Add 10 µL of 50 mM TCEP to the sample and incubate for 15 minutes at room temperature prior to the addition of the ammonium bicarbonate buffer.

Caption: Experimental workflow for thiol derivatization.

Protocol 2: HPLC-MS/MS Analysis

HPLC System: Agilent 1290 Infinity II LC System or equivalent. Mass Spectrometer: Agilent 6495C Triple Quadrupole LC/MS or equivalent.

HPLC Conditions:

| Parameter | Value |

|---|---|

| Column | Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |